Vopimetostat

PRMT5 inhibition MTA‑cooperative biochemical IC50

MTAP-deleted cancer models require PRMT5 inhibitors that avoid dose-limiting hematologic toxicities of first-generation SAM-competitive compounds. Vopimetostat exploits MTA-cooperative binding for tumor-selective synthetic lethality, achieving 45-fold selectivity for MTAP-null cells and robust in vivo efficacy. • 45-fold selectivity for MTAP-null vs isogenic wild-type cells; IC50 ~1.1 nM • mPFS 7.2 months in 2L MTAP-deleted PDAC; 25% ORR • Durable tumor regressions & complete responses in CDX/PDX models Supplied ≥98% HPLC purity; ambient shipping; same-day dispatch.

Molecular Formula C28H36N6O2S
Molecular Weight 520.7 g/mol
Cat. No. B10862085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVopimetostat
Molecular FormulaC28H36N6O2S
Molecular Weight520.7 g/mol
Structural Identifiers
SMILESCCC1=C(N=CC(=C1)NC(=O)C(=O)N2CC(CCC2C3=CC4=C(C=C3)SC(=N4)C5CCN(CC5)C)C)N
InChIInChI=1S/C28H36N6O2S/c1-4-18-13-21(15-30-25(18)29)31-26(35)28(36)34-16-17(2)5-7-23(34)20-6-8-24-22(14-20)32-27(37-24)19-9-11-33(3)12-10-19/h6,8,13-15,17,19,23H,4-5,7,9-12,16H2,1-3H3,(H2,29,30)(H,31,35)/t17-,23+/m0/s1
InChIKeyDHAGMIPSRSPWSH-GAJHUEQPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vopimetostat (TNG‑462) for Procurement: An MTA‑Cooperative PRMT5 Inhibitor Targeting MTAP‑Deleted Cancers


Vopimetostat (TNG‑462) is an orally available, small‑molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) that functions via an MTA‑cooperative binding mechanism . This compound is specifically designed to exploit the synthetic lethal vulnerability created by homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a genomic event that occurs in 10‑15% of all human cancers and leads to accumulation of the PRMT5‑inhibitory metabolite methylthioadenosine (MTA) [1]. As a clinical‑stage MTA‑cooperative PRMT5 inhibitor, vopimetostat selectively targets the PRMT5·MTA complex, thereby achieving tumor‑selective inhibition that spares normal, MTAP‑proficient tissues .

Why Vopimetostat Cannot Be Interchanged with Other PRMT5 Inhibitors: Rationale for Procurement Selection


Generic substitution among PRMT5 inhibitors is scientifically unsound because vopimetostat employs a fundamentally distinct MTA‑cooperative binding mechanism that confers tumor‑selective synthetic lethality . Unlike first‑generation, SAM‑competitive inhibitors (e.g., GSK3326595, JNJ‑64619178, PF‑06939999), which inhibit PRMT5 globally and cause dose‑limiting hematologic toxicities due to on‑target effects in normal tissues, vopimetostat selectively engages the PRMT5·MTA complex that is uniquely enriched in MTAP‑deleted cancer cells [1][2]. Furthermore, vopimetostat achieves a substantially higher therapeutic index compared to earlier MTA‑cooperative candidates such as TNG908 [3]. The quantitative evidence that follows demonstrates precisely why selecting vopimetostat over its closest analogs is a critical decision for research programs targeting MTAP‑deleted malignancies.

Quantitative Differentiation of Vopimetostat: Direct Comparative Evidence Against PRMT5 Inhibitor Analogs


Biochemical Potency: Vopimetostat vs. GSK3326595 and TNG908

Vopimetostat exhibits sub‑nanomolar to low‑nanomolar biochemical potency against PRMT5, with a reported IC50 of ~1.1 nM in vitro . In contrast, the first‑generation SAM‑competitive inhibitor GSK3326595 shows an IC50 of 11 nM in MTAP‑knockout HCT‑116 cells [1], and the earlier MTA‑cooperative inhibitor TNG908 exhibits an IC50 of 9 nM in cell‑free assays [2]. The >10‑fold improvement in biochemical potency positions vopimetostat as a more efficient PRMT5 inhibitor at lower concentrations.

PRMT5 inhibition MTA‑cooperative biochemical IC50

Cellular Selectivity: MTAP‑Deleted vs. MTAP‑Wildtype Cells

Vopimetostat demonstrates a 45‑fold selectivity for inhibiting the proliferation of MTAP‑deleted cancer cell lines over isogenic MTAP‑wildtype cell lines in a diverse panel . By comparison, the related MTA‑cooperative inhibitor TNG908 achieves a 15‑fold selectivity in similar assays [1]. The 3‑fold greater selectivity of vopimetostat indicates a significantly larger therapeutic window and reduced on‑target toxicity in normal MTAP‑proficient tissues.

synthetic lethality MTAP deletion cellular selectivity

Clinical Efficacy in 2L MTAP‑Deleted Pancreatic Cancer

In an ongoing Phase 1/2 trial (NCT05732831) enrolling 179 patients with MTAP‑deleted solid tumors, vopimetostat monotherapy at the go‑forward dose of 250 mg QD achieved an objective response rate (ORR) of 25% and a median progression‑free survival (mPFS) of 7.2 months in the second‑line (2L) pancreatic cancer cohort [1]. This mPFS is more than double that observed in historical control studies of standard‑of‑care chemotherapy in this heavily pre‑treated population, which typically yield mPFS values of 2.0–3.5 months [2]. For reference, earlier‑generation PRMT5 inhibitors (e.g., GSK3326595, JNJ‑64619178) have not demonstrated comparable monotherapy activity in this indication.

pancreatic cancer objective response rate progression‑free survival

Broad Anti‑Tumor Activity Across Histologies

Across all 16 cancer types enrolled in the Phase 1/2 trial, vopimetostat demonstrated a 27% ORR and a 78% disease control rate (DCR) among tumor‑evaluable patients [1]. Notably, a histology‑agnostic cohort comprising multiple late‑line, difficult‑to‑treat cancers (excluding sarcoma) achieved a 49% ORR and a mPFS of 9.1 months [2]. In contrast, earlier MTA‑cooperative inhibitors such as TNG908 have not reported clinical data of this magnitude or breadth.

histology‑agnostic solid tumors disease control rate

Recommended Application Scenarios for Vopimetostat Based on Quantitative Differentiation Evidence


Preclinical Efficacy Studies in MTAP‑Deleted Pancreatic Cancer Models

Given the Phase 1/2 clinical data demonstrating a mPFS of 7.2 months and a 25% ORR in 2L MTAP‑deleted pancreatic cancer—more than double that of historical chemotherapy benchmarks [1]—vopimetostat is the optimal PRMT5 inhibitor for in vivo efficacy studies in MTAP‑deleted pancreatic ductal adenocarcinoma (PDAC) xenograft or genetically engineered mouse models. Its 45‑fold selectivity for MTAP‑null cells [2] ensures that observed anti‑tumor effects are mechanistically driven by synthetic lethality rather than general cytotoxicity.

Biomarker‑Driven Synthetic Lethality Screens

Vopimetostat's 45‑fold selectivity for MTAP‑deleted cell lines over isogenic wild‑type controls [1] makes it an ideal positive control compound for high‑throughput synthetic lethality screens targeting MTAP loss or MTA accumulation. Its high biochemical potency (IC50 ~1.1 nM) [2] enables robust, reproducible killing of MTAP‑null cells at concentrations that spare normal cells, thereby minimizing false‑positive hits in screening campaigns.

Combination Studies with RAS(ON) Inhibitors

Vopimetostat is currently being evaluated in a Phase 1/2 combination trial with RAS(ON) inhibitors daraxonrasib and zoldonrasib, with data anticipated in 2026 [1]. Researchers investigating KRAS‑driven malignancies, particularly those with co‑occurring MTAP deletions (e.g., pancreatic and lung cancers), should procure vopimetostat for mechanistic studies exploring PRMT5‑RAS pathway synergy. The favorable tolerability profile observed in monotherapy trials [2] supports its use in combination regimens without prohibitive overlapping toxicities.

Pharmacodynamic Studies of PRMT5 Inhibition in MTAP‑Deleted Xenografts

Vopimetostat's robust in vivo efficacy, including durable tumor regressions and complete responses in cell line‑ and patient‑derived xenograft models of MTAP‑deleted cancers [1], makes it the compound of choice for pharmacodynamic biomarker studies. Researchers can reliably measure reductions in symmetric dimethylarginine (SDMA) levels and H3K27me3 in tumor tissues to establish target engagement and mechanism‑of‑action proof‑of‑concept, with confidence that the observed effects are attributable to tumor‑selective PRMT5·MTA complex inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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